Medicinal Chemistry: Imidazo[1,2-b]pyridazines have shown promise as potential therapeutic agents for various diseases, including cancer [] and central nervous system disorders. [, ] 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine could be investigated for similar biological activities.
Compound Description: GBLD-167 is a potent inhibitor of GABA-stimulated [3H]diazepam binding to rat brain plasma membranes. This compound exhibited significant activity in displacement studies, demonstrating its interaction with benzodiazepine binding sites. With an IC50 value of 70 nM, GBLD-167 is notably potent in this assay. []
Relevance: This compound shares the core imidazo[1,2-b]pyridazine scaffold with 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine. Both possess a 2-phenyl substituent, and their variations lie in the 6-position substituent. While GBLD-167 has a 2′-methoxyphenoxy group at this position, 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine features a (4-methylbenzyl)thio substituent. These structural similarities suggest potential for shared or modified biological activities. []
Compound Description: Similar to GBLD-167, GBLD-214 also exhibits potent inhibitory activity against GABA-stimulated [3H]diazepam binding in rat brain membranes. With an IC50 value of 9 nM, it displays even greater potency compared to GBLD-167. []
Relevance: This compound is structurally very similar to 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine. Both share the core imidazo[1,2-b]pyridazine structure with a 2-phenyl substituent. The key distinction lies in the position of the methoxy group on the benzylthio substituent at position 6. GBLD-214 has a 2′-methoxybenzylthio group, while 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine has a 4-methylbenzylthio substituent. This minor structural variation could lead to differences in their binding affinities and pharmacological profiles. []
3-Methoxy-2,6-diphenylimidazo[1,2-b]pyridazine
Compound Description: This compound represents a simplified analogue within the imidazo[1,2-b]pyridazine class. Its synthesis involved using a pyridazin-3-amine and phenylglyoxal as starting materials, followed by O-alkylation of the intermediate imidazo[1,2-b]pyridazin-3(5H)-one. []
Compound Description: Belonging to the 6-phenoxy series, GBLD-255 displays remarkable potency in inhibiting GABA-stimulated [3H]diazepam binding to rat brain plasma membranes. It exhibits an IC50 value of 30 nM, indicating strong interaction with the benzodiazepine binding site. []
Relevance: This compound, although possessing a 2-(4′-fluorophenyl) group instead of a 2-phenyl group, shares significant structural similarities with 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine. Both share the core imidazo[1,2-b]pyridazine structure and a substituted phenyl ring at the 2-position. The presence of a methoxyphenoxy substituent at the 6-position in GBLD-255, compared to the (4-methylbenzyl)thio substituent in 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine, highlights a key structural variation. []
3-Methoxy-6-(3″-methoxybenzylthio)-2-(4′-fluorophenyl, 3′-aminophenyl, and pyridin-3′-yl)imidazo[1,2-b]pyridazines (GBLD-233, 301, and 296)
Compound Description: This series comprises three closely related compounds, each exhibiting exceptional potency in inhibiting GABA-stimulated [3H]diazepam binding to rat brain membranes. They all display an impressive IC50 value of 5 nM, highlighting their strong affinity for the benzodiazepine binding site. []
Relevance: These compounds, despite having different substituents at the 2-position (4′-fluorophenyl, 3′-aminophenyl, and pyridin-3′-yl), share a common structure with 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine. The presence of the 3″-methoxybenzylthio substituent at the 6-position in these compounds, as opposed to the 4-methylbenzylthio substituent in 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine, constitutes a noteworthy structural difference. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.